molecular formula C8H4ClFN2O B14842207 3-Chloro-5-(4-fluorophenyl)-1,2,4-oxadiazole

3-Chloro-5-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B14842207
M. Wt: 198.58 g/mol
InChI Key: DEMJIXVLBBPEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-(4-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both chlorine and fluorine atoms. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and materials science. The presence of both electron-withdrawing groups (chlorine and fluorine) on the phenyl ring and the oxadiazole moiety contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(4-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(4-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under specific conditions.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura and other coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and amines are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amino-substituted oxadiazole, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

3-Chloro-5-(4-fluorophenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and cancer.

    Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its bioactive properties.

    Materials Science: It is employed in the design of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4-fluorophenyl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups can enhance its binding affinity and selectivity for certain molecular targets. In agrochemicals, the compound may disrupt essential biological processes in pests or weeds, leading to their elimination.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 4-Fluoro-3-chlorophenylboronic acid
  • 3-Chloro-5-(4-fluorophenyl)-1,2-oxazol

Uniqueness

3-Chloro-5-(4-fluorophenyl)-1,2,4-oxadiazole is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the design of pharmaceuticals and advanced materials.

Properties

Molecular Formula

C8H4ClFN2O

Molecular Weight

198.58 g/mol

IUPAC Name

3-chloro-5-(4-fluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C8H4ClFN2O/c9-8-11-7(13-12-8)5-1-3-6(10)4-2-5/h1-4H

InChI Key

DEMJIXVLBBPEQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.